3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
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Overview
Description
3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H7BrF3N3O2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of bromine, trifluoropropyl, and sulfonamide groups in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoropropylating agents.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the brominated pyrazole with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution.
Sulfonic Acids: Formed through oxidation.
Amines: Formed through reduction.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Molecular Pathways: The compound may influence various molecular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is unique due to the presence of both trifluoropropyl and sulfonamide groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.
Properties
IUPAC Name |
3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF3N3O2S/c7-5-4(16(11,14)15)3-13(12-5)2-1-6(8,9)10/h3H,1-2H2,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGYXWUKRPSQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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